molecular formula C11H14N2O2 B15310153 3-[(3-nitrophenyl)methyl]Pyrrolidine

3-[(3-nitrophenyl)methyl]Pyrrolidine

Cat. No.: B15310153
M. Wt: 206.24 g/mol
InChI Key: UGPOBBGMXDHOGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-nitrophenyl)methyl]Pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

    Introduction of the 3-Nitrophenylmethyl Group: The nitrophenylmethyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

3-[(3-nitrophenyl)methyl]Pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[(3-nitrophenyl)methyl]Pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can enhance binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The pyrrolidine ring’s stereochemistry also plays a crucial role in its binding mode and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-nitrophenyl)methyl]Pyrrolidine is unique due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-[(3-nitrophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-9(7-11)6-10-4-5-12-8-10/h1-3,7,10,12H,4-6,8H2

InChI Key

UGPOBBGMXDHOGL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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